![molecular formula C19H20ClN5O2 B2884887 2-(1-(3-氯苯基)-4-环丙基-7-氧代-1H-吡唑并[3,4-d]嘧啶-6(7H)-基)-N-异丙基乙酰胺 CAS No. 1105200-48-3](/img/structure/B2884887.png)
2-(1-(3-氯苯基)-4-环丙基-7-氧代-1H-吡唑并[3,4-d]嘧啶-6(7H)-基)-N-异丙基乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Chemical Reactions Analysis
Chemical reactions involving similar compounds are often complex and can involve various types of reactions including synthesis, decomposition, single replacement, double replacement, and combustion .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. Unfortunately, the specific physical and chemical properties of this compound are not available in the literature .科学研究应用
合成和生物活性
抗癌和抗菌剂:Katariya 等人 (2021) 的一项研究重点是合成包含噁唑、吡唑啉和吡啶的杂环化合物。这些化合物对美国国家癌症研究所 (NCI) 的 60 个癌细胞系表现出显着的抗癌活性,并表现出体外抗菌和抗真菌活性。分子对接研究表明在克服微生物对药物的耐药性方面具有潜在用途 (Katariya、Vennapu 和 Shah,2021)。
抗菌评估:Darwish、Abdel Fattah、Attaby 和 Al-Shayea (2014) 合成了新的杂环化合物,其中包含具有有希望的体外抗菌和抗真菌活性的磺酰基部分。这些发现表明此类化合物作为抗菌剂的潜力 (Darwish、Abdel Fattah、Attaby 和 Al-Shayea,2014)。
抗炎和镇痛剂:Farag 等人 (2012) 讨论了具有潜在抗炎和镇痛活性的喹唑啉酮衍生物的合成,突出了杂环化合物在开发新的治疗剂中的多功能性 (Farag、Khalifa、Sadik、Abbas、Al‐Sehemi 和 Ammar,2012)。
作用机制
Target of Action
The primary target of this compound is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is an important regulatory factor in the necroptosis signaling pathway, which is a type of programmed cell death .
Mode of Action
The compound acts as a RIPK1 inhibitor . It binds to RIPK1 with high affinity, inhibiting its kinase activity . This prevents the activation of the necroptosis signaling pathway, thereby inhibiting cell death .
Biochemical Pathways
The compound affects the necroptosis signaling pathway . By inhibiting RIPK1, it prevents the phosphorylation of the RIPK1/RIPK3/MLKL pathway, which is a key step in the initiation of necroptosis .
Pharmacokinetics
The compound has acceptable pharmacokinetic characteristics. It has a clearance rate of 18.40 mL/min/g and a half-life of 75.33 minutes . The oral bioavailability of the compound is 59.55% , indicating a good absorption rate when administered orally.
Result of Action
The compound effectively blocks TNFα-induced necroptosis in both human and murine cells . In TNFα-induced systemic inflammatory response syndrome, pretreatment with the compound could effectively protect mice from loss of body temperature and death .
安全和危害
未来方向
属性
IUPAC Name |
2-[1-(3-chlorophenyl)-4-cyclopropyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2/c1-11(2)22-16(26)10-24-19(27)18-15(17(23-24)12-6-7-12)9-21-25(18)14-5-3-4-13(20)8-14/h3-5,8-9,11-12H,6-7,10H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVFMHNJKPVGJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C(=O)C2=C(C=NN2C3=CC(=CC=C3)Cl)C(=N1)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。